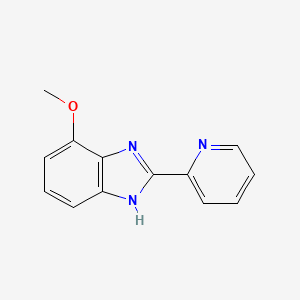
methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (MCSB) is a synthetic organic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline solid with a melting point of approximately 70°C. MCSB is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the production of polymers, pharmaceuticals, and other chemicals.
Applications De Recherche Scientifique
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate has a wide range of applications in the scientific and industrial fields. It is used as a reagent in organic synthesis and as a catalyst in various reactions. methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is also used in the production of polymers, pharmaceuticals, and other chemicals. In addition, it is used as a reagent for the synthesis of other organic compounds, such as esters and amides.
Mécanisme D'action
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a reagent that is used in the synthesis of other organic compounds. It acts as a catalyst in various reactions, promoting the formation of new products. The mechanism of action of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate involves the formation of a complex between the reagent and the reactants. This complex facilitates the reaction by providing a favorable environment for the reaction to occur.
Biochemical and Physiological Effects
methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate has no known biochemical or physiological effects on humans or other organisms. It is not toxic and does not have any adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate has several advantages in lab experiments. It is inexpensive, readily available, and easy to use. It is also highly reactive and can be used in a wide range of reactions. One limitation of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is that its reactivity can lead to the formation of side products, which can complicate the reaction and reduce the yield of the desired product.
Orientations Futures
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate has a wide range of applications in the scientific and industrial fields. Future research could focus on developing new methods for synthesizing methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, as well as exploring its potential applications in other fields. Additionally, further research could be conducted to explore the potential toxicity and adverse effects of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate on living organisms. Finally, research could be conducted to explore the potential of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate as a catalyst for other reactions, such as those involving polymers, pharmaceuticals, and other chemicals.
Méthodes De Synthèse
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate can be synthesized by a two-step reaction. The first step involves the reaction of methyl benzoate and chlorosulfonic acid in the presence of an acid catalyst. This reaction produces the intermediate product methyl 3-chlorosulfonylbenzoate. The second step involves the reaction of the intermediate product with propan-2-yloxy in the presence of a base catalyst. This reaction produces methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate as the final product.
Propriétés
IUPAC Name |
methyl 3-chlorosulfonyl-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-7(2)17-9-5-4-8(11(13)16-3)6-10(9)18(12,14)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGJYVQJPMBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)





![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)
